7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an amino group at position 7, a morpholino group at position 2, and a carboxylic acid group at position 6
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of Action
It has been suggested that similar compounds may inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, potentially leading to their observed biological effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that could be adapted for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. It exhibits activity against various enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies as an inhibitor of key enzymes involved in inflammation and cancer progression .
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. Its applications in catalysis and material science are being investigated.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Triazolo[1,5-c]pyrimidines: These isomers have the triazole ring fused at different positions, resulting in distinct reactivity and applications.
Uniqueness: 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c11-7-6(8(17)18)5-12-9-13-10(14-16(7)9)15-1-3-19-4-2-15/h5H,1-4,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJYBIPYTIQUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144315 | |
Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-72-9 | |
Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113967-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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